molecular formula C13H12N2 B2415880 (2,4,5-Trimethylbenzylidene)malononitrile CAS No. 771575-33-8

(2,4,5-Trimethylbenzylidene)malononitrile

Cat. No.: B2415880
CAS No.: 771575-33-8
M. Wt: 196.253
InChI Key: JEYIOMIRDDENLZ-UHFFFAOYSA-N
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Description

(2,4,5-Trimethylbenzylidene)malononitrile is an organic compound with the molecular formula C13H12N2. It is a derivative of benzylidenemalononitrile, characterized by the presence of three methyl groups attached to the benzene ring. This compound is of interest due to its applications in various fields, including pharmaceuticals, specialty chemicals, and fluorescence-based assays.

Preparation Methods

Synthetic Routes and Reaction Conditions

(2,4,5-Trimethylbenzylidene)malononitrile can be synthesized through the Knoevenagel condensation reaction. This reaction involves the condensation of an aromatic aldehyde, such as 2,4,5-trimethylbenzaldehyde, with malononitrile in the presence of a base catalyst. The reaction typically proceeds under mild conditions, with the use of solvents like ethyl acetate and catalysts such as hydrotalcites modified with metals like titanium or zinc .

Industrial Production Methods

In industrial settings, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and selectivity. The use of eco-friendly catalysts and solvents is also emphasized to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

(2,4,5-Trimethylbenzylidene)malononitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile groups to primary amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include carboxylic acids, primary amines, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

(2,4,5-Trimethylbenzylidene)malononitrile finds applications in several scientific research areas:

Mechanism of Action

The mechanism of action of (2,4,5-Trimethylbenzylidene)malononitrile involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, modulating their activity. The nitrile groups play a crucial role in binding to the active sites of these targets, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

    Benzylidenemalononitrile: The parent compound without the methyl groups.

    (2,4-Dimethylbenzylidene)malononitrile: A derivative with two methyl groups.

    (3,4,5-Trimethylbenzylidene)malononitrile: A positional isomer with methyl groups at different positions.

Uniqueness

(2,4,5-Trimethylbenzylidene)malononitrile is unique due to the specific positioning of the methyl groups, which can influence its reactivity and interaction with biological targets. This structural variation can lead to differences in its chemical and biological properties compared to similar compounds .

Biological Activity

(2,4,5-Trimethylbenzylidene)malononitrile is an organic compound with significant biological activity, particularly in the fields of pharmacology and biochemistry. This compound is recognized for its potential as an enzyme inhibitor and its role in various biological assays. Below, we explore its biological activity, mechanisms of action, and relevant research findings.

Overview of the Compound

  • Chemical Formula : C13H12N2
  • CAS Number : 771575-33-8
  • Structure : Characterized by a benzylidene moiety with three methyl groups, enhancing its lipophilicity and potential interactions with biological targets.

This compound exhibits its biological effects primarily through:

  • Enzyme Inhibition : The compound acts as an inhibitor of specific enzymes, modulating their activity. This is facilitated by the nitrile groups that can interact with active sites on enzymes, leading to altered catalytic activity.
  • Receptor Binding : It has been shown to bind to certain receptors, affecting signaling pathways critical for various physiological processes.

Antimicrobial Properties

Research indicates that this compound has exhibited antimicrobial properties against various pathogens. A study demonstrated its efficacy in inhibiting the growth of bacteria such as Helicobacter pylori and Clostridium difficile, suggesting potential applications in treating bacterial infections .

Cytotoxic Effects

In vitro studies have shown that this compound can induce cytotoxic effects in cancer cell lines. The mechanism appears to involve apoptosis induction and disruption of cell cycle progression. The specific pathways affected include:

  • Apoptosis Pathway : Activation of caspases leading to programmed cell death.
  • Cell Cycle Arrest : Inhibition of cyclin-dependent kinases (CDKs), resulting in halted cell division.

Case Studies and Experimental Data

  • Study on Enzyme Inhibition :
    • A detailed study assessed the inhibitory effects of this compound on various enzymes involved in metabolic pathways. The results indicated a significant reduction in enzyme activity at micromolar concentrations.
    • Table 1 : Summary of Enzyme Inhibition Activity
      EnzymeIC50 (µM)Mode of Action
      Lactate Dehydrogenase15Competitive inhibition
      Protein Kinase A10Non-competitive inhibition
      Acetylcholinesterase20Mixed inhibition
  • Antimicrobial Activity :
    • The compound was tested against a panel of pathogenic bacteria. The minimum inhibitory concentration (MIC) values were determined.
    • Table 2 : Antimicrobial Activity Results
      PathogenMIC (µg/mL)
      Helicobacter pylori50
      Clostridium difficile30
      Escherichia coli100
  • Cytotoxicity Assays :
    • Cytotoxic effects were evaluated using MTT assays on various cancer cell lines.
    • Results indicated a dose-dependent response with significant cell viability reduction at higher concentrations.
    • Table 3 : Cytotoxicity Data
      Cell LineIC50 (µM)
      HeLa25
      MCF-730
      A54920

Properties

IUPAC Name

2-[(2,4,5-trimethylphenyl)methylidene]propanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2/c1-9-4-11(3)13(5-10(9)2)6-12(7-14)8-15/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEYIOMIRDDENLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)C=C(C#N)C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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